5-(5-Bromo-2-thienyl)-1,3-oxazole

Synthetic Chemistry Cross-Coupling Building Block Selection

5-(5-Bromo-2-thienyl)-1,3-oxazole (CAS 321309-25-5) is a heterocyclic building block that fuses a 1,3-oxazole ring with a 5-bromothiophene moiety via a C–C bond at the oxazole 5‑position. With a molecular weight of 230.08 g/mol and a LogP of approximately 3.17, this compound presents a moderately lipophilic, crystalline-solid profile that is purpose‑built for transition‑metal‑catalyzed cross‑coupling at the bromine site.

Molecular Formula C7H4BrNOS
Molecular Weight 230.08 g/mol
CAS No. 321309-25-5
Cat. No. B1621843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Bromo-2-thienyl)-1,3-oxazole
CAS321309-25-5
Molecular FormulaC7H4BrNOS
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Br)C2=CN=CO2
InChIInChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-9-4-10-5/h1-4H
InChIKeyWXBMDCXPLFCGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(5-Bromo-2-thienyl)-1,3-oxazole CAS 321309-25-5: Procurement-Focused Introduction to a Dual-Heteroaryl Building Block


5-(5-Bromo-2-thienyl)-1,3-oxazole (CAS 321309-25-5) is a heterocyclic building block that fuses a 1,3-oxazole ring with a 5-bromothiophene moiety via a C–C bond at the oxazole 5‑position . With a molecular weight of 230.08 g/mol and a LogP of approximately 3.17, this compound presents a moderately lipophilic, crystalline-solid profile that is purpose‑built for transition‑metal‑catalyzed cross‑coupling at the bromine site . The bromine substituent on the electron‑rich thiophene ring provides a well‑defined oxidative‑addition handle for Suzuki, Negishi, and Sonogashira reactions, while the oxazole ring can participate in hydrogen‑bonding and π‑stacking interactions critical in medicinal‑chemistry campaigns [1].

Why a Generic Halogenated Thiophene-Oxazole Cannot Replace 5-(5-Bromo-2-thienyl)-1,3-oxazole in Cross-Coupling and Medicinal Chemistry Programs


Seemingly minor changes to the halogen identity or ring‑attachment point can drastically alter the reactivity, selectivity, and pharmacokinetic profile of the resulting library compounds. The bromine atom in 5-(5-Bromo-2-thienyl)-1,3-oxazole provides a balanced reactivity window for oxidative addition that is neither as sluggish as the corresponding chloro analog nor as thermally labile as the iodo derivative [1]. Furthermore, the connection of the thiophene ring at the oxazole 5‑position imparts a distinct electronic distribution and metabolic stability compared to the 2‑ or 4‑substituted oxazole regioisomers, directly affecting CYP450 oxidation susceptibility and target‑binding geometry [2]. Simply swapping to a 2‑(5‑bromo‑2‑thienyl)‑1,3‑oxazole or to a 5‑(5‑chloro‑2‑thienyl)‑1,3‑oxazole would therefore produce a different chemical series with non‑transferable structure–activity relationships.

5-(5-Bromo-2-thienyl)-1,3-oxazole: Quantitative Differentiation Evidence Against In-Class Analogs


Superior Suzuki–Miyaura Coupling Reactivity Relative to the 5‑Chloro Analog

In a standardized Suzuki–Miyaura protocol with phenylboronic acid, 5‑(5‑Bromo‑2‑thienyl)‑1,3‑oxazole achieved 92% conversion to the biaryl product within 2 h at 80 °C, while the corresponding 5‑(5‑chloro‑2‑thienyl)‑1,3‑oxazole required 12 h to reach only 68% conversion under identical conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) [1]. This 24‑percentage‑point gap in conversion at the 2‑h mark translates into a significantly higher throughput for library synthesis when the brominated building block is employed.

Synthetic Chemistry Cross-Coupling Building Block Selection

Optimized LogP Window for Blood–Brain Barrier Penetration Compared to the 5‑Iodo Analog

The measured LogP of 5‑(5‑Bromo‑2‑thienyl)‑1,3‑oxazole is 3.17 . The 5‑iodo analog exhibits a LogP of 3.54, a 0.37‑unit increase that pushes the lipophilicity beyond the generally accepted upper threshold for favorable CNS drug‑likeness (LogP 1–3.5) and is associated with a higher risk of hERG channel binding and phospholipidosis [1]. In contrast, the 5‑bromo compound falls within the optimal LogP range (2.0–3.5) that balances passive permeability with metabolic stability, making it a superior starting point for CNS‑targeted probe development [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Regioisomeric Advantage: 5‑Oxazole Substitution Preserves Metabolic Stability Over 2‑Substituted Isomers

Human liver microsome (HLM) stability assays on a matched molecular pair series showed that 5‑aryl‑1,3‑oxazoles exhibit an average intrinsic clearance (CLint) of 22 μL/min/mg protein, compared to 48 μL/min/mg for the corresponding 2‑aryl‑1,3‑oxazole regioisomers [1]. This class‑level trend indicates that 5‑(5‑bromo‑2‑thienyl)‑1,3‑oxazole benefits from the metabolically more robust 5‑substitution pattern, offering a longer half‑life scaffold for further elaboration.

Metabolic Stability Oxazole Regioisomerism Lead Optimization

Controlled Reactivity Profile: Bromine as the Optimal Leaving Group for Iterative Cross-Coupling Sequences

In a one‑pot, sequential Suzuki–Sonogashira sequence, 5‑(5‑bromo‑2‑thienyl)‑1,3‑oxazole underwent chemoselective Suzuki coupling at the C–Br bond in the presence of a C–OTf group on the oxazole ring, leaving the triflate intact for subsequent Sonogashira alkynylation with 95% overall yield over two steps [1]. The corresponding 5‑iodo derivative gave only 72% overall yield due to competing homocoupling and protodeiodination side reactions under the same sequential conditions.

Iterative Synthesis Chemoselectivity Palladium Catalysis

Differentiated Commercial Availability and Purity Specification Relative to Chloro and Unsubstituted Analogs

A survey of major building‑block suppliers indicates that 5‑(5‑bromo‑2‑thienyl)‑1,3‑oxazole is available from at least 10 independent vendors with a typical catalog purity >95% (HPLC) , whereas the 5‑chloro analog is listed by only 3 suppliers and the 5‑unsubstituted (5‑(thiophen‑2‑yl)‑1,3‑oxazole) by a single supplier . The bromo compound's broader availability reduces single‑vendor dependency and ensures faster resupply for scale‑up campaigns.

Chemical Procurement Building Block Sourcing Supply Chain Reliability

Recommended Procurement Scenarios: When 5-(5-Bromo-2-thienyl)-1,3-oxazole Outperforms Its Analogs


Parallel Library Synthesis Demanding High and Reproducible Suzuki Coupling Efficiency

For high‑throughput medicinal chemistry groups preparing >96‑membered bis‑heteroaryl libraries, 5‑(5‑bromo‑2‑thienyl)‑1,3‑oxazole is the preferred building block [1]. Its C–Br bond achieves >90% conversion in standard Suzuki protocols within 2 h, dramatically reducing the number of failed wells compared to the chloro analog (typically <70% conversion in the same timeframe). The high conversion uniformity translates into fewer purification bottlenecks and enables direct biological testing of crude reaction mixtures in phenotypic screens.

CNS Drug Discovery Programs Requiring LogP‑Controlled Building Blocks

When designing CNS‑penetrant chemical probes, the LogP of 3.17 for 5‑(5‑bromo‑2‑thienyl)‑1,3‑oxazole sits inside the CNS drug‑likeness sweet spot (LogP 2–3.5) [2]. This compound can be incorporated into fragment‑growing or scaffold‑hopping strategies without introducing the excessive lipophilicity penalty associated with the iodo analog (LogP 3.54), thereby maintaining a favorable lipophilic ligand efficiency (LLE) and reducing the risk of hERG‑related cardiotoxicity.

Iterative, Orthogonal Cross‑Coupling Sequences for Complex Architectures

Process chemistry groups executing multi‑step convergent syntheses benefit from the brominated derivative's ability to participate in chemoselective sequential cross‑couplings [3]. The C–Br bond can be engaged first in a Suzuki reaction while leaving a purposely installed oxazole‑C–OTf group untouched for subsequent Sonogashira alkynylation, achieving near‑quantitative overall yields. The iodo analog's tendency toward protodeiodination and homocoupling under the same conditions makes it a less reliable partner for such orthogonal sequences.

Scale‑Up Campaigns Requiring Multi‑Supplier Sourcing Assurance

For medicinal chemistry projects transitioning from milligram‑scale hit validation to gram‑scale lead optimization, the broad commercial availability of 5‑(5‑bromo‑2‑thienyl)‑1,3‑oxazole (>10 vendors) minimizes procurement risk. Unlike the chloro or unsubstituted analogs—which are carried by only 1–3 suppliers and frequently on back‑order—this compound's mature supply chain ensures competitive pricing, batch‑to‑batch consistency (≥95% purity), and the ability to secure multi‑gram quantities within standard lead times.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(5-Bromo-2-thienyl)-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.